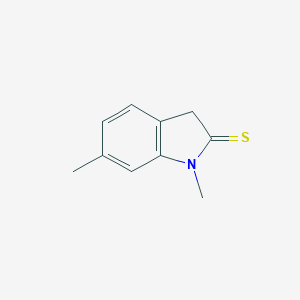![molecular formula C7H10N2O2 B122588 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) CAS No. 153580-06-4](/img/structure/B122588.png)
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI), commonly known as trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one exhibits a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in drug development. Finally, its potential as an antioxidant and anti-inflammatory agent may also be explored further in the future.
Métodos De Síntesis
The synthesis of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one involves the reaction of 1,4-dioxane with 2,3-dichloropyridine in the presence of sodium hydride. The resulting product is then treated with sodium methoxide to obtain the final compound.
Aplicaciones Científicas De Investigación
Trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
153580-06-4 |
|---|---|
Nombre del producto |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1 |
Clave InChI |
SGFDMTISHKFYJH-IYSWYEEDSA-N |
SMILES isomérico |
C[C@@H]1CN=N[C@]12CCOC2=O |
SMILES |
CC1CN=NC12CCOC2=O |
SMILES canónico |
CC1CN=NC12CCOC2=O |
Sinónimos |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



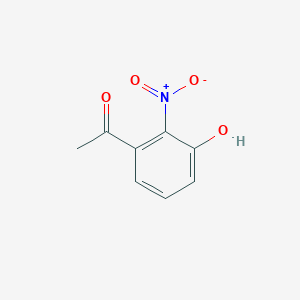
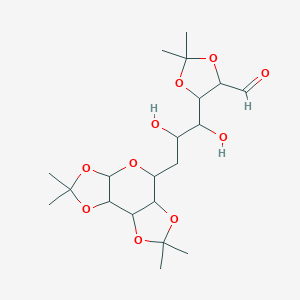
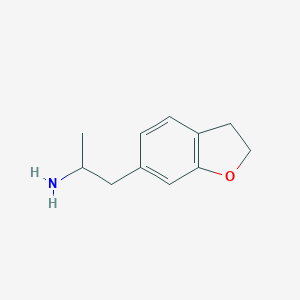
![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
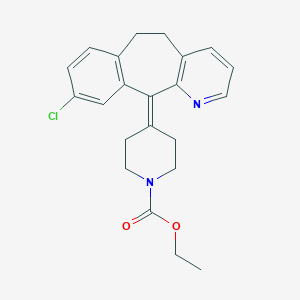
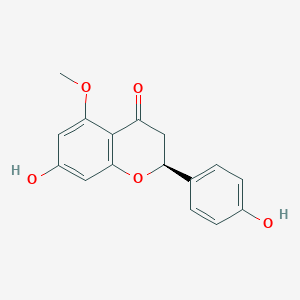
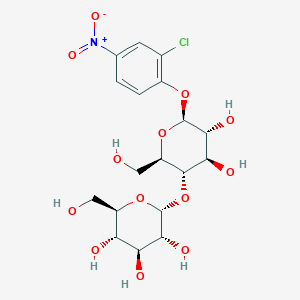

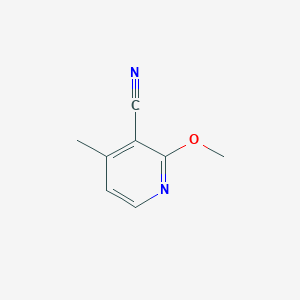
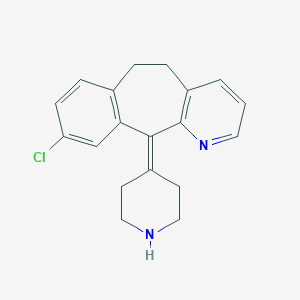
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
